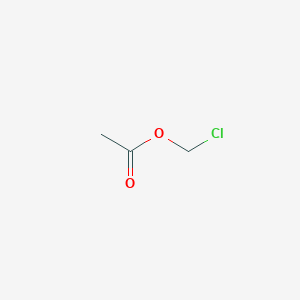

Chloromethyl acetate

Descripción general

Descripción

Chloromethyl acetate is an organic compound with the molecular formula C3H5ClO2. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both an ester and a chloromethyl group, making it a valuable reagent in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chloromethyl acetate can be synthesized through several methods. One common method involves the reaction of acetyl chloride with paraformaldehyde in the presence of anhydrous zinc chloride as a catalyst. The reaction is carried out under an inert atmosphere, typically argon, at temperatures ranging from 0°C to 90°C. The reaction mixture is then warmed to room temperature and stirred for an hour before being heated to 90°C for 18 hours. The product is obtained with a high yield of 94% .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. Safety measures are crucial due to the compound’s reactivity and potential hazards.

Análisis De Reacciones Químicas

Types of Reactions: Chloromethyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acetic acid and chloromethanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

Acids and Bases: For hydrolysis reactions, common reagents include hydrochloric acid and sodium hydroxide.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide, are used for oxidation reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Hydrolysis Products: Acetic acid and chloromethanol.

Oxidation Products: Carboxylic acids and other oxidized derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Chloromethyl acetate serves as an important intermediate in the synthesis of various pharmaceuticals. Its chloromethyl group allows for the introduction of chlorine into organic molecules, which can enhance biological activity.

Synthesis of Chlorinated Compounds

Recent studies highlight that chlorinated compounds play a significant role in medicinal chemistry. More than 250 FDA-approved drugs contain chlorine, with many utilizing this compound as a precursor for synthesis. The introduction of chlorine atoms into drug molecules has been shown to improve their efficacy against diseases such as cancer and infections .

Table 1: Examples of Pharmaceuticals Derived from this compound

| Drug Name | Application | Chlorinated Structure |

|---|---|---|

| Clindamycin | Antibiotic | CHClNOS |

| Vancomycin | Antibiotic | CHClNO |

| Thiopurine | Anticancer | CHClNS |

Case Study: Antibacterial Activity

A notable case study demonstrated that a compound synthesized from this compound exhibited significant antibacterial activity against E. coli. The structure-activity relationship (SAR) indicated that the presence of chlorine enhanced its antimicrobial properties .

Agrochemical Applications

This compound is also used extensively in the agrochemical industry, particularly in the synthesis of pesticides.

Pesticide Intermediates

CMA is employed to produce intermediates for various insecticides and herbicides, including dimethoate and omethoate. These compounds are crucial for agricultural practices aimed at pest control and crop protection.

Table 2: Agrochemicals Synthesized from this compound

| Agrochemical | Type | Function |

|---|---|---|

| Dimethoate | Insecticide | Pest control |

| Omethoate | Insecticide | Pest control |

| Thiophosphate | Herbicide | Weed management |

Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound finds applications in other industrial sectors.

Chemical Synthesis

CMA acts as a key reagent in organic synthesis, particularly in the production of fine chemicals and specialty compounds. Its reactivity allows it to participate in various chemical transformations, including chloromethylation reactions that yield valuable aromatic compounds .

Table 3: Industrial Reactions Involving this compound

| Reaction Type | Product | Application |

|---|---|---|

| Chloromethylation | Aromatic Compounds | Fine chemical production |

| Alkylation | Alkylated Aromatics | Specialty chemicals |

Mecanismo De Acción

The mechanism of action of chloromethyl acetate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and oxidation. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution reactions. The ester group can be hydrolyzed to release acetic acid and chloromethanol, which can further react with other compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparación Con Compuestos Similares

Chloromethyl acetate can be compared with other similar compounds, such as:

Chloromethyl methyl ether: This compound also contains a chloromethyl group but differs in its ether functionality. It is used as a chloromethylating agent in organic synthesis.

Trithis compound: This compound contains three chlorine atoms in the methyl group, making it more reactive and suitable for different applications.

Chloromethyl ethyl ether: Similar to this compound, but with an ethyl group instead of an acetate group, used in different synthetic applications.

This compound is unique due to its combination of ester and chloromethyl functionalities, providing versatility in various chemical reactions and applications.

Actividad Biológica

Chloromethyl acetate (CMA), with the chemical formula and CAS Number 625-56-9, is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

This compound is synthesized primarily from acetyl chloride and formaldehyde in the presence of a catalyst such as zinc(II) chloride. The typical reaction conditions involve an inert atmosphere and a temperature range from 0 to 90 degrees Celsius over a period of approximately 19 hours, yielding a product with a molecular weight of 108.52 g/mol .

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have indicated that CMA possesses antimicrobial activity against several bacterial strains.

- Cytotoxicity : Research has suggested that this compound may exhibit cytotoxic effects, which could be leveraged in cancer treatment contexts.

Antimicrobial Activity

This compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) observed in various studies:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Klebsiella pneumoniae | 32 | |

| Pseudomonas aeruginosa | 64 | |

| E. coli (resistant strain) | 128 |

These results indicate that this compound can inhibit the growth of various pathogenic bacteria, although higher concentrations are required for resistant strains.

Cytotoxicity Studies

The cytotoxic effects of this compound have been investigated using different cell lines. A study assessed its impact on HeLa cells (cervical cancer) and primary mouse fibroblasts. The findings revealed that CMA exhibited significant cytotoxicity at concentrations exceeding 50 µM, with IC50 values indicating moderate toxicity compared to standard chemotherapeutic agents .

The biological activity of this compound is believed to be linked to its ability to alkylate nucleophilic sites in biomolecules, leading to disruption of cellular processes. This mechanism is similar to that observed in other alkylating agents used in chemotherapy. Further studies are required to elucidate the precise pathways through which CMA exerts its effects on microbial and cancerous cells.

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

- Antibacterial Development : A derivative of CMA was synthesized and tested against multi-drug resistant bacterial strains, showing promising results in inhibiting bacterial growth while exhibiting low cytotoxicity towards mammalian cells .

- Cancer Treatment : In vitro studies demonstrated that this compound derivatives could selectively target cancer cells while sparing normal cells, suggesting a potential therapeutic application in oncology .

- Environmental Impact : Research into the environmental persistence and toxicity of this compound indicates that it poses risks to aquatic life, necessitating careful handling and regulation .

Propiedades

IUPAC Name |

chloromethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c1-3(5)6-2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJYMSAPPGLBAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211544 | |

| Record name | Chloromethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-56-9 | |

| Record name | Chloromethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between chloromethyl acetate, PON1, and stroke outcomes?

A2: Research suggests that in acute ischemic stroke (AIS), there’s a decrease in PON1's CMPAase activity alongside increased lipid peroxidation [, ]. This implies a weakened defense against oxidative stress, which contributes to worse outcomes following a stroke. Individuals with specific PON1 gene variants (like the PON1 RR variant) demonstrate better protection against lipid peroxidation and tend to have milder strokes [].

Q2: Can you elaborate on the role of lipid peroxidation and antioxidants in stroke?

A3: During a stroke, reduced blood flow leads to oxygen deprivation in brain cells. This triggers a cascade of events, including increased production of reactive oxygen species (ROS) which damage cell components like lipids. This process, known as lipid peroxidation, further exacerbates cell damage [, ]. Antioxidants, like those associated with PON1 activity, neutralize these harmful ROS, providing a protective effect against the damaging effects of oxidative stress.

Q3: Aside from PON1 studies, how else is this compound utilized in research?

A4: this compound is primarily employed as a reagent in organic synthesis [, , ]. One example is its use in synthesizing stereoisomers of the antimicrobial drug secnidazole []. It's also used in creating various substituted tetrazole-5-thiol derivatives, some of which exhibit antibacterial properties []. Another application is its role in a novel synthetic method for producing 2-fluorodimethyl malonate, a valuable compound in organic chemistry [].

Q4: Are there any known safety concerns regarding this compound?

A4: While specific toxicity data for this compound might be limited, it's essential to handle it with caution as it's a reactive chemical. Always consult appropriate safety data sheets (SDS) and follow recommended handling procedures when working with this compound in a laboratory or industrial setting.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.